molecular formula C9H13N3O2 B13341782 2-(Isobutylamino)pyrimidine-4-carboxylic acid

2-(Isobutylamino)pyrimidine-4-carboxylic acid

Cat. No.: B13341782
M. Wt: 195.22 g/mol
InChI Key: AGQZFICUMBLBRG-UHFFFAOYSA-N
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Description

2-(Isobutylamino)pyrimidine-4-carboxylic acid is a heterocyclic compound containing a pyrimidine ring substituted with an isobutylamino group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isobutylamino)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with isobutylamine under controlled conditions. One common method involves the condensation of 2-chloropyrimidine-4-carboxylic acid with isobutylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Isobutylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction may produce pyrimidine-4-carboxylic acid amines .

Scientific Research Applications

2-(Isobutylamino)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 2-(2′-Pyridyl)pyrimidine-4-carboxylic acid
  • 2-Isopropyl-4-pyrimidinecarboxylic acid
  • 2-Aminopyrimidine-4-carboxylic acid

Comparison: Compared to these similar compounds, 2-(Isobutylamino)pyrimidine-4-carboxylic acid is unique due to the presence of the isobutylamino group, which can influence its chemical reactivity and biological activity. The isobutylamino group provides steric and electronic effects that can enhance the compound’s interaction with specific molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(2-methylpropylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-6(2)5-11-9-10-4-3-7(12-9)8(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)(H,10,11,12)

InChI Key

AGQZFICUMBLBRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

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